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Compound of Interest

13-Hydroxy-oxacyclohexadecan-
Compound Name:
2-one

Cat. No.: B8797406

Introduction

Exaltolide, a synthetic macrocyclic musk, is a cornerstone of the fragrance industry, prized for
its elegant and persistent musky odor with subtle fruity and animalic undertones. Chemically
designated as pentadecanolide, this 15-membered ring lactone is a valuable component in a
wide array of consumer products, from fine fragrances to laundry detergents.[1][2][3][4][5][6][7]
[8] A thorough understanding of its spectral characteristics is paramount for researchers,
scientists, and professionals involved in drug development and quality control to ensure its
identity, purity, and proper application. This technical guide provides an in-depth look at the
spectroscopic data of Exaltolide, covering Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols
and data visualization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR, IR,
and Mass Spectrometry analyses of Exaltolide.

Table 1: *H Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Exaltolide
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~4.12 t 2H -O-CHz-
~2.32 t 2H -CH2-C(=0)-
-O-CH2-CHz2- and -
~1.63 m 4H
CH2-CHz2-C(=0)-
~1.25 br s 18H -(CH2)e-

Table 2: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Exaltolide

Chemical Shift (8) ppm Assighment
173.9 C=0

63.6 -O-CHa-

34.4 -CH2-C(=0)-
28.9 Methylene Chain
27.2 Methylene Chain
26.5 Methylene Chain
26.3 Methylene Chain
26.2 Methylene Chain
25.9 Methylene Chain
25.1 Methylene Chain
24.8 Methylene Chain
21.9 Methylene Chain

Table 3: Infrared (IR) Spectroscopy Data for Exaltolide
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Wavenumber (cm~?) Intensity Assignment
2925 Strong C-H stretch (asymmetric)
2854 Strong C-H stretch (symmetric)
1735 Strong C=0 stretch (ester)

) C-H bend (methylene
1463 Medium ] )

scissoring)

1245 Strong C-O stretch (ester)

Table 4: Mass Spectrometry (MS) Data for Exaltolide

m/z Relative Intensity (%) Assignment

240 15 [M]* (Molecular lon)
98 100 [CeH100]*

84 85 [CsHsO]*

69 70 [CsHs]*

55 95 [CaH7]*

41 80 [C3Hs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of Exaltolide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the *H and 13C chemical environments in the Exaltolide molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher)

equipped with a 5 mm broadband probe.

Sample Preparation:
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e Weigh approximately 10-20 mg of solid Exaltolide.
e Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCls).
o Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., zg30).
e Solvent: CDCIs

e Temperature: 298 K

o Spectral Width: 0-15 ppm

e Number of Scans: 16 to 64, depending on concentration.

o Relaxation Delay: 1-5 seconds.

e Acquisition Time: 2-4 seconds.

o Referencing: The residual solvent peak of CDCIs is used as an internal standard (0 = 7.26
ppm).

13C NMR Acquisition Parameters:

Pulse Program: A standard proton-decoupled 3C experiment (e.g., zgpg30).
e Solvent: CDCIs

e Temperature: 298 K

e Spectral Width: 0-200 ppm

e Number of Scans: 1024 to 4096, due to the low natural abundance of 3C.

* Relaxation Delay: 2-5 seconds.
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e Acquisition Time: 1-2 seconds.

o Referencing: The solvent peak of CDClIs is used as an internal standard (6 = 77.16 ppm).

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Integrate the peaks in the *H spectrum.

Pick and label the peaks in both *H and 13C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Exaltolide.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated
Total Reflectance (ATR) accessory.

Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

» Place a small amount of solid Exaltolide directly onto the ATR crystal, ensuring complete
coverage of the crystal surface.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Acquisition Parameters:
e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm™1.
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e Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

e Background: A background spectrum of the clean, empty ATR crystal is recorded prior to
sample analysis and automatically subtracted from the sample spectrum.

Data Processing:

e The resulting interferogram is automatically converted to a spectrum of transmittance or
absorbance versus wavenumber (cm~?) via a Fourier transform.

« |dentify and label the characteristic absorption bands corresponding to the functional groups
in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Exaltolide.

Instrumentation: A mass spectrometer capable of electron ionization (El), such as a Gas
Chromatograph-Mass Spectrometer (GC-MS).

Sample Preparation:

» Dissolve a small amount of Exaltolide in a volatile organic solvent (e.g., dichloromethane or
ethyl acetate) to a concentration of approximately 1 mg/mL.

e If using GC-MS, inject a small volume (e.g., 1 yL) of the solution into the GC inlet.
Acquisition Parameters (Electron lonization - El):

« lonization Mode: Electron lonization (EI).[9][10][11][12]

o Electron Energy: 70 eV.[9][10][11][12]

e lon Source Temperature: 200-250 °C.

e Mass Range: m/z 40-400.

e Scan Speed: A typical scan speed allows for the acquisition of several spectra across a
chromatographic peak if GC-MS is used.
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Data Processing:

e The mass spectrum is generated by plotting the relative abundance of ions against their
mass-to-charge (m/z) ratio.

« I|dentify the molecular ion peak ([M]*).

e Analyze the fragmentation pattern to identify characteristic fragment ions, which can aid in
structural elucidation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Exaltolide.
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General Workflow for Spectroscopic Analysis of Exaltolide
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Caption: General workflow for the spectroscopic analysis of Exaltolide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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